molecular formula C17H16FN3O3 B11781995 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11781995
M. Wt: 329.32 g/mol
InChI Key: DJSRQMKZCBGSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS 1706445-07-9) is a 1,3,4-oxadiazole derivative characterized by a phenyl ring substituted with ethoxy and 4-fluorobenzyloxy groups at the 3- and 4-positions, respectively, fused to the oxadiazole core. Its molecular formula is C₁₇H₁₅FIN₃O₃, with a molecular weight of 455.22 g/mol . This compound has been studied for its structural and pharmacological properties, with applications in medicinal chemistry and drug discovery pipelines .

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H16FN3O3/c1-2-22-15-9-12(16-20-21-17(19)24-16)5-8-14(15)23-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3,(H2,19,21)

InChI Key

DJSRQMKZCBGSQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Ether: The reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form 3-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde.

    Oxadiazole Ring Formation: The condensation of the benzaldehyde derivative with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with cyanogen bromide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound differ in substituent groups, heterocyclic cores, or functional linkages. Below is a comparative analysis:

Compound Key Structural Features Biological Activity Reference
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (Target) Ethoxy (3-position), 4-fluorobenzyloxy (4-position), iodine (5-position) on phenyl ring Potential anticancer activity (structural similarity to cytotoxic oxadiazoles)
5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine Chloro (3-position) instead of ethoxy; retains 4-fluorobenzyloxy Not reported; chloro substituent may enhance electrophilic interactions
5-{2-[(2-Fluorobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amine Thioether linkage (S instead of O); 2-fluorobenzyl substituent Unknown; thioether may improve metabolic stability
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core (S replaces O); 4-chlorobenzylidene and 4-methylphenyl substituents Insecticidal and fungicidal activity
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyridin-3-yl group replaces phenyl; 4-chlorobenzylidene Cytotoxic activity (IC₅₀ = 0.275 µM vs. erlotinib IC₅₀ = 0.418 µM)
5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine Simpler structure: ethoxy at 4-position; lacks fluorobenzyloxy Lipinski "rule of five" compliant; potential lead for anticancer agents
N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Trimethoxyphenyl group; bromo substituent Anticancer activity (growth inhibition on multiple cell lines)
Key Observations:
  • Substituent Effects : Ethoxy and fluorobenzyloxy groups in the target compound enhance lipophilicity and steric bulk compared to simpler analogues like 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine . The iodine atom in the target compound may act as a heavy atom for crystallography or a radiolabeling site .
  • Heterocycle Core : Thiadiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur, often associated with insecticidal activity, whereas oxadiazoles are more common in anticancer research .
  • Bioactivity : Pyridyl-substituted oxadiazoles (e.g., compound 118 in ) show enhanced cytotoxicity, suggesting that aromatic heterocycles improve target engagement .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound 5-(3-Chloro-4-fluorobenzyloxy) N-(4-Chlorobenzylidene)-5-(pyridin-3-yl) 5-(4-Ethoxyphenyl)
Molecular Weight (g/mol) 455.22 ~389.78 302.73 205.22
LogP ~3.5 (estimated) ~3.2 ~2.8 ~2.1
Hydrogen Bond Acceptors 6 6 5 4
Hydrogen Bond Donors 2 2 1 2
Lipinski Compliance Yes Yes Yes Yes
Notes:
  • The target compound’s higher molecular weight and LogP reflect its complex substitution pattern, which may improve membrane permeability but could reduce aqueous solubility.
  • All compounds adhere to Lipinski’s "rule of five," suggesting favorable oral bioavailability .

Biological Activity

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O3C_{17}H_{16}FN_{3}O_{3}, with a molecular weight of approximately 329.34 g/mol. The compound features an ethoxy group, a fluorobenzyl moiety, and an oxadiazole ring that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the ethoxy and fluorobenzyl groups.
  • Purification and characterization using techniques such as NMR and HPLC.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens.

  • Case Study : Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition in both active and dormant states by targeting the enoyl reductase enzyme involved in fatty acid biosynthesis .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been widely studied. These compounds are believed to interfere with cancer cell proliferation through multiple mechanisms.

  • Research Findings : A study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their role as potential anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

Compound Name Structure Features Biological Activity Unique Aspects
5-(2-Fluorophenyl)-1,2,4-oxadiazolContains a fluorophenyl groupAnticancer activityDifferent oxadiazole position
5-(3-Bromo-4-(2-chloro-4-fluorobenzyl)oxy)-1,3,4-oxadiazolBromine and chlorine substituentsAntimicrobial propertiesHalogenated derivatives
5-(3-Chloro-5-methoxyphenyl)-1,2,4-thiadiazolContains thiadiazole instead of oxadiazoleAntibacterial activityDifferent heterocyclic system

These variations illustrate how substituent changes can impact the compound's efficacy and selectivity against specific biological targets.

Applications in Medicinal Chemistry

The unique structural features of this compound suggest potential applications in treating infections and cancer. Its binding affinity to various enzymes and receptors can be investigated further through molecular docking studies to optimize its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.